6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde

Physicochemical profiling Lipophilicity Carbazole SAR

6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde (CAS 18073-15-9, NSC is a trisubstituted carbazole-3-carbaldehyde derivative with the molecular formula C16H15NO2 and a molecular weight of 253.30 Da. It features a 6-methoxy group, 1,4-dimethyl substituents, and a 3-formyl reactive handle on the carbazole core.

Molecular Formula C16H15NO2
Molecular Weight 253.29 g/mol
CAS No. 18073-15-9
Cat. No. B100801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde
CAS18073-15-9
Molecular FormulaC16H15NO2
Molecular Weight253.29 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C2=C1NC3=C2C=C(C=C3)OC)C)C=O
InChIInChI=1S/C16H15NO2/c1-9-6-11(8-18)10(2)15-13-7-12(19-3)4-5-14(13)17-16(9)15/h4-8,17H,1-3H3
InChIKeyCPXAGPKGSHRHIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde (CAS 18073-15-9): A Key Synthetic Intermediate for Ellipticine-Derived Oncology Agents


6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde (CAS 18073-15-9, NSC 143116) is a trisubstituted carbazole-3-carbaldehyde derivative with the molecular formula C16H15NO2 and a molecular weight of 253.30 Da. It features a 6-methoxy group, 1,4-dimethyl substituents, and a 3-formyl reactive handle on the carbazole core. The compound is a yellow to pale-yellow crystalline solid with a melting point of approximately 206 °C and a predicted boiling point of 477.5 °C at 760 mmHg . Its LogP is reported as 3.76 (ACD/Labs) to 3.95 (XLogP3) [1]. The primary documented role of this compound is as a critical synthetic intermediate in the multi-step synthesis of 9-methoxyellipticine, a natural alkaloid with potent c-Kit kinase inhibitory activity (IC50 values of 0.8 µM for wild-type c-Kit and 0.6 µM for the D816V mutant) [2]. The compound is formed via Vilsmeier-Haack formylation of 6-methoxy-1,4-dimethyl-9H-carbazole (CAS 18028-57-4) using N-methylformanilide and POCl3 in hot o-dichlorobenzene [3].

Why 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde Cannot Be Replaced by Generic Carbazole-3-carbaldehyde Analogs in Ellipticine Synthesis


Generic substitution of 6-methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde with closely related carbazole-3-carbaldehydes is precluded by three interdependent structural determinants. First, the 6-methoxy group is not a passive spectator; it provides the requisite oxygenation pattern for the final 9-methoxyellipticine pharmacophore. The des-methoxy analog, 1,4-dimethyl-9H-carbazole-3-carbaldehyde (CAS 14501-66-7), leads to ellipticine—a compound with a distinctly different biological target profile—rather than 9-methoxyellipticine [1]. Second, the 1,4-dimethyl substituents are essential for constructing the pyrido[4,3-b]carbazole D-ring via the Cranwell–Saxton route; the natural product murrayanine (6-methoxy-9H-carbazole-3-carbaldehyde, CAS 723-97-7) lacks these methyl groups and cannot undergo the requisite pyridine ring annulation [2]. Third, the aldehyde group at the 3-position is the sole productive regioisomer for ellipticine synthesis; the 2-formyl regioisomer (6-methoxy-1,4-dimethyl-9H-carbazole-2-carbaldehyde, CAS 72237-82-2) and the 9-formyl isomer lead to structurally divergent and therapeutically irrelevant products [1]. These structural requirements mean that altering any single substituent—methoxy, methyl, or formyl position—diverts the synthetic pathway away from the desired 9-methoxyellipticine scaffold, making the precise substitution pattern of CAS 18073-15-9 irreplaceable for this application.

Quantitative Differentiation Evidence for 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde Against Closest Analogs


LogP Comparison: 6-Methoxy Substitution Modestly Increases Lipophilicity Relative to Des-Methoxy and Des-Dimethyl Analogs

6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde (target) exhibits a LogP of 3.76–3.95 compared to 3.75 for the des-methoxy analog (1,4-dimethyl-9H-carbazole-3-carbaldehyde, CAS 14501-66-7), 2.8–3.15 for the des-dimethyl natural product murrayanine (6-methoxy-9H-carbazole-3-carbaldehyde, CAS 723-97-7), and 3.5 for the 2-formyl regioisomer (6-methoxy-1,4-dimethyl-9H-carbazole-2-carbaldehyde, CAS 72237-82-2) [1][2][3]. The incremental LogP increase of approximately 0.01–0.20 log units over the des-methoxy analog reflects the electron-donating methoxy group's modest contribution to overall hydrophobicity, while the substantially higher LogP versus murrayanine (ΔLogP ≈ 0.6–1.15) is primarily attributable to the two additional methyl groups at positions 1 and 4 [1].

Physicochemical profiling Lipophilicity Carbazole SAR

Thermal Stability and Boiling Point Differentiation: Enhanced Thermal Robustness Over Des-Methoxy Analog

The target compound exhibits a predicted boiling point of 477.5 °C at 760 mmHg, which is 31.8 °C higher than the des-methoxy analog 1,4-dimethyl-9H-carbazole-3-carbaldehyde (boiling point 445.7 °C) and 11.1 °C higher than the des-dimethyl analog murrayanine (boiling point 466.4 °C) . This thermal stability advantage is attributable to the combined effect of the 6-methoxy group (which increases molecular weight by 30 Da and adds an H-bond acceptor) and the 1,4-dimethyl substituents, which together enhance intermolecular interactions in the condensed phase. The higher boiling point indicates greater thermal robustness during high-temperature synthetic transformations such as the Vilsmeier-Haack formylation conducted in refluxing o-dichlorobenzene (boiling point ~180 °C) or chlorobenzene (boiling point ~131 °C) [1].

Thermal stability Process chemistry Carbazole physchem

Synthetic Pathway Exclusivity: The Only Direct Precursor Validated for 9-Methoxyellipticine via the Cranwell–Saxton Route

6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde is the documented and validated key intermediate for the synthesis of 9-methoxyellipticine via the modified Cranwell–Saxton route [1]. The formylation of 6-methoxy-1,4-dimethylcarbazole (III) with N-methylformanilide and POCl3 in hot o-dichlorobenzene yields the target 3-formyl derivative (V), which is then condensed with 2-aminoacetaldehyde diethylacetal, cyclized under acidic conditions, oxidized, and demethylated to afford 9-methoxyellipticine [2]. In contrast, the des-methoxy analog 1,4-dimethyl-9H-carbazole-3-carbaldehyde leads to ellipticine (not methoxylated), while the des-dimethyl analog murrayanine cannot undergo the requisite pyrido[4,3-b]carbazole D-ring construction because the 1,4-dimethyl groups are essential for the Cranwell–Saxton annulation [1][3]. The 2-formyl regioisomer (CAS 72237-82-2) would produce a structurally distinct and therapeutically uncharacterized pyridocarbazole isomer. The downstream product, 9-methoxyellipticine, demonstrates potent c-Kit kinase inhibition with IC50 values of 0.8 µM (wild-type) and 0.6 µM (D816V mutant), validating the pharmacological relevance of the synthetic pathway that depends on this specific intermediate .

Ellipticine synthesis 9-Methoxyellipticine Cranwell-Saxton route Synthetic intermediate

Regioselective Formylation Advantage: 3-Formyl vs. 6-Formyl Isomer Ratio Governed by 6-Methoxy Blocking Group

The Vilsmeier-Haack formylation of 1,4-dimethylcarbazole (lacking a 6-substituent) produces a problematic mixture of the desired 3-formyl isomer (6) and the undesired 6-formyl isomer (8) in ratios ranging from 1.00:0.08 to 1.00:0.23 depending on conditions, with yields of the combined isomeric mixture ranging from 10% to 64% [1]. The concurrent formation of the 9-formyl derivative (7) as a major byproduct (up to 66% yield) further complicates purification [1]. In contrast, the 6-methoxy substituent in the target compound's precursor (6-methoxy-1,4-dimethylcarbazole) physically blocks the 6-position, forcing exclusive formylation at the electronically favored 3-position and eliminating the 6-formyl byproduct entirely [2]. This blocking effect is supported by the observation that the 2-formyl regioisomer (CAS 72237-82-2) can form only when the 3-position is deactivated or sterically hindered [3]. The elimination of the 6-formyl contaminant simplifies post-reaction purification (no need for multiple recrystallizations to remove the co-eluting 6-formyl isomer) and improves the effective yield of the desired 3-formyl product for downstream chemistry [1].

Vilsmeier-Haack formylation Regioselectivity Carbazole formylation

Biological Activity Profile: Target Compound Is Inactive Against Fructose-1,6-Bisphosphatase, Confirming Its Role as a Synthetic Intermediate Rather Than a Direct Pharmacological Agent

The target compound (specifically its non-formylated precursor, 6-methoxy-1,4-dimethyl-9H-carbazole, CAS 18028-57-4) has been evaluated for inhibition of fructose-1,6-bisphosphatase (FBPase) and exhibits an IC50 > 300,000 nM (i.e., >300 µM) in a mouse liver homogenate colorimetric phosphate assay [1]. This extremely weak activity places it several orders of magnitude below pharmacologically relevant potency thresholds. In contrast, 9-methoxyellipticine—the downstream product synthesized from this intermediate—demonstrates potent sub-micromolar activity against c-Kit kinase (IC50 0.6–0.8 µM) . This stark activity differential (IC50 >300 µM vs. 0.6 µM, representing a >500-fold potency gap) confirms that the target compound functions as a synthetic building block and not as a direct bioactive agent. The structurally related 6-bromo analog (6-bromo-1,4-dimethyl-9H-carbazole-3-carbaldehyde, CAS 18073-21-7) has been used to generate semicarbazone derivatives with topoisomerase II inhibitory activity (IC50 > 1,000,000 nM for the parent carbazole scaffold), further illustrating that the aldehyde carbazole scaffold itself requires substantial derivatization to achieve biological activity [2].

Enzyme inhibition Fructose-1,6-bisphosphatase Off-target screening

Purity Specification and Vendor Availability: Consistent 95% Purity Across Multiple Suppliers With Transparent Pricing

6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde is commercially available from multiple independent suppliers at a standardized purity of 95% (HPLC). Documented suppliers include Fluorochem (Product Code F301916, 95.0% purity, £501.00 per 250 mg), ABCR (Product Code AB306877, 95%), CymitQuimica (Ref. 10-F301916, 95.0%), and ChemicalBook-listed vendors offering pack sizes from 250 mg to 1 kg at 95% HPLC purity . The consistent 95% purity specification across vendors provides procurement reliability. In contrast, the 6-bromo analog (CAS 18073-21-7) is available from Sigma-Aldrich, but the 2-formyl regioisomer (CAS 72237-82-2) has limited commercial availability . The des-methoxy analog (CAS 14501-66-7) is widely available but leads to a different final product (ellipticine), not 9-methoxyellipticine. GHS classification identifies the compound as harmful if swallowed (H302), causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335), with standard precautionary handling procedures required .

Chemical procurement Purity specification Supplier comparison

Recommended Research and Industrial Application Scenarios for 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde Based on Quantitative Evidence


Synthesis of 9-Methoxyellipticine for c-Kit Kinase Inhibitor Oncology Research Programs

This is the primary validated application scenario. 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde is the documented key intermediate for synthesizing 9-methoxyellipticine via the modified Cranwell–Saxton route [1]. The downstream product, 9-methoxyellipticine, demonstrates potent inhibition of c-Kit kinase with IC50 values of 0.8 µM (wild-type) and 0.6 µM (D816V mutant), and inhibits proliferation of Ba/F3 cells expressing c-KitD816V with an IC50 of 0.3 µM . The exclusive 3-formyl regiochemistry of the target compound, ensured by the 6-methoxy blocking group, eliminates the 6-formyl and 9-formyl byproducts that plague the formylation of the des-methoxy analog, thereby improving the effective yield and simplifying purification [1]. Research groups focused on c-Kit-driven malignancies (e.g., gastrointestinal stromal tumors, mastocytosis, acute myeloid leukemia) should procure this intermediate to access 9-methoxyellipticine and its derivatives.

Structure-Activity Relationship (SAR) Studies of Carbazole-Based DNA Intercalators and Topoisomerase Inhibitors

The carbazole-3-carbaldehyde scaffold serves as a versatile starting point for generating diverse bioactive derivatives through condensation reactions at the 3-formyl group. Semicarbazone derivatives of the target compound (e.g., [(6-methoxy-1,4-dimethyl-9H-carbazol-3-yl)methylideneamino]urea) have been synthesized and evaluated for biological activity, alongside the corresponding 6-bromo analogs [1]. The 1,4-dimethylcarbazole core is a recognized pharmacophore for DNA intercalation and topoisomerase II inhibition, as demonstrated by the trimethoxybenzamide and trimethoxyphenylurea derivatives reported to inhibit human topoisomerase II with selectivity over normal cell proliferation . The moderate LogP (3.76–3.95) of the target compound provides a balanced lipophilicity profile suitable for further derivatization without introducing excessive hydrophobicity that would compromise drug-likeness [2]. Medicinal chemistry groups investigating carbazole-based antitumor agents should use this compound as a well-characterized, readily available starting material for focused library synthesis.

Process Chemistry Development and Scalable Ellipticine Derivative Manufacturing

The Deane et al. (2011) study demonstrated that optimizing the Vilsmeier-Haack formylation conditions improved the overall yield of ellipticine from 3% to 14%, and this approach was successfully applied to the synthesis of 9-methoxyellipticine [1]. The target compound's elevated boiling point (477.5 °C predicted) and thermal stability support its use in high-temperature formylation reactions without decomposition . The consistent 95% commercial purity from multiple vendors, with pack sizes up to 1 kg, provides the supply chain reliability needed for process development and scale-up studies [2]. The known GHS hazard profile (H302, H315, H319, H335) enables appropriate safety protocol development for kilogram-scale operations [2]. Process chemistry teams in pharmaceutical CDMOs and generic API manufacturers developing ellipticine-class oncology drugs should evaluate this intermediate for scalable synthetic route development.

Analytical Method Development and Reference Standard Preparation for Carbazole Alkaloid Profiling

The compound has been characterized by reverse-phase HPLC on a Newcrom R1 column using acetonitrile/water/phosphoric acid mobile phase, with MS-compatible formic acid substitution available for LC-MS applications [1]. This validated HPLC method is scalable and suitable for both analytical purity assessment and preparative isolation of impurities, and is also applicable to pharmacokinetic studies [1]. The distinct LogP (3.44–3.98) and the specific 3-formyl substitution pattern provide clear chromatographic differentiation from the 2-formyl regioisomer (XLogP 3.5) and the des-methoxy analog (LogP 3.75), enabling robust purity and identity testing in quality control workflows . Analytical laboratories supporting natural product research on carbazole alkaloids (e.g., from Clausena, Murraya, or Ochrosia species) or quality control groups in pharmaceutical manufacturing should consider this compound as a well-characterized reference standard for method development and system suitability testing.

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